molecular formula C23H19NO4 B11382359 3-(2-methoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

3-(2-methoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

Cat. No.: B11382359
M. Wt: 373.4 g/mol
InChI Key: FZYHQWVOHLDLDW-UHFFFAOYSA-N
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Description

3-(2-Methoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one: is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Chromene Ring: The initial step often involves the formation of the chromene ring through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an aldehyde under acidic conditions.

    Introduction of the Oxazine Ring: The next step involves the introduction of the oxazine ring. This can be done by reacting the chromene intermediate with an amine and a suitable aldehyde or ketone under basic conditions.

    Methoxybenzyl Substitution: The final step involves the substitution of the methoxybenzyl group. This can be achieved by reacting the oxazine intermediate with a methoxybenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to higher yields and purities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving the chromene ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can also occur, particularly at the oxazine ring. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Substitution reactions can occur at various positions on the molecule, particularly at the methoxybenzyl group. Common reagents include halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Methoxybenzyl halide in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound has been studied for its potential as a bioactive molecule. Its structure suggests that it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to undergo various chemical reactions makes it a candidate for the development of drugs with specific biological activities.

Industry

In industry, this compound can be used in the development of new materials. Its unique structure allows for the creation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-methoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. This interaction can lead to changes in the activity of these targets, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxybenzyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
  • 12-Chloro-3-(2-methoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
  • 11-Chloro-3-(2-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

Uniqueness

The uniqueness of 3-(2-methoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one lies in its specific combination of functional groups and ring structures

Properties

Molecular Formula

C23H19NO4

Molecular Weight

373.4 g/mol

IUPAC Name

3-[(2-methoxyphenyl)methyl]-2,4-dihydroisochromeno[3,4-f][1,3]benzoxazin-6-one

InChI

InChI=1S/C23H19NO4/c1-26-20-9-5-2-6-15(20)12-24-13-19-21(27-14-24)11-10-17-16-7-3-4-8-18(16)23(25)28-22(17)19/h2-11H,12-14H2,1H3

InChI Key

FZYHQWVOHLDLDW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CC3=C(C=CC4=C3OC(=O)C5=CC=CC=C45)OC2

Origin of Product

United States

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